dimethyl 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3664906
CAS Number:
Molecular Formula: C24H22F3NO5
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-dihydropyridines (DHPs) are a class of organic compounds characterized by a dihydropyridine ring system. They are often synthesized through the Hantzsch reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an amine [, ]. DHPs, particularly those with specific substitutions at the 4-position of the dihydropyridine ring, are widely investigated in scientific research for their potential applications in various fields, including:

  • Cardiovascular Research: DHPs are known for their calcium channel antagonist activity, particularly on L-type calcium channels, making them valuable tools for studying cardiovascular physiology and developing treatments for hypertension and other cardiovascular diseases [, , , , ].

  • Neurological Research: The calcium channel modulating effects of DHPs also extend to the central nervous system, making them relevant for research on epilepsy and other neurological disorders [].

  • Other Applications: DHP derivatives have shown potential in other areas like antithrombotic activity and antioxidant properties [, ].

Synthesis Analysis

The Hantzsch reaction and its variants are the most common methods for synthesizing DHPs [, , , ]. A typical synthesis involves:

  • Asymmetric Synthesis: Chiral auxiliaries or catalysts are employed to achieve enantioselective synthesis of DHP enantiomers [, ]. For example, chiral aminocrotonates derived from amino acids like D-valine or L-valine have been used [].
  • Substituent Variation: Different aldehydes, β-ketoesters, and amines can be utilized to introduce various substituents at different positions of the dihydropyridine ring, allowing for the fine-tuning of physicochemical and biological properties [, , , , , ].
Molecular Structure Analysis
  • Dihydropyridine ring: The presence of the dihydropyridine ring with its specific electronic properties is crucial for the calcium channel blocking activity [, ].
  • 4-Aryl Substituent: The nature and substitution pattern of the aryl group at the 4-position of the dihydropyridine ring are crucial for the interaction with calcium channels and influence pharmacological activity [, , , , , ]. Electron-withdrawing groups (like nitro groups) on the aryl ring are common in DHP calcium channel antagonists.
  • Ester Groups at 3,5-positions: The type of ester groups at the 3- and 5-positions of the dihydropyridine ring can affect the lipophilicity and pharmacokinetic properties of the molecule [, , , , ].
  • Stereochemistry: DHPs containing chiral centers exhibit stereochemical variations that can drastically influence their pharmacological properties. Enantiomers of the same DHP derivative may have different affinities for calcium channels, leading to distinct pharmacological profiles [, ].

Techniques for structure elucidation:

  • X-ray crystallography: Provides detailed information about bond lengths, angles, and spatial arrangement of atoms [, , , , ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the connectivity and environment of atoms in the molecule [, ].
  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule [, ].
Mechanism of Action
  • Binding to L-type Calcium Channels: DHPs bind to specific sites on L-type voltage-gated calcium channels located on the cell membrane of cardiac and smooth muscle cells [, ].
  • Vasodilation and Negative Inotropy: Reduced intracellular calcium levels in smooth muscle cells lead to vasodilation and a decrease in peripheral vascular resistance. In cardiac muscle, reduced calcium influx can cause a negative inotropic effect, reducing the force of contraction [, , , ].
Physical and Chemical Properties Analysis
  • Solubility: DHPs often exhibit low water solubility, which can impact their bioavailability. Structural modifications, like the introduction of polar groups, can enhance solubility [].
  • Lipophilicity: Lipophilicity influences the ability of DHPs to cross cell membranes and reach their target sites. Ester groups and the nature of the 4-aryl substituent play a role in modulating lipophilicity [, , ].
  • Stability: DHPs can be susceptible to oxidation and light-induced degradation. Storage conditions and formulation strategies are important to ensure stability [].
  • Melting point: Characterized by their melting points, which can vary depending on the specific substituents on the dihydropyridine ring [].
Future Directions
  • Exploring novel DHP derivatives: Synthesizing and evaluating new DHP derivatives with diverse substitutions on the dihydropyridine ring could lead to the discovery of compounds with improved potency, selectivity, pharmacokinetic properties, and therapeutic potential [, ].

Nifedipine

  • Relevance: Nifedipine serves as a key structural reference point for many of the compounds discussed in the provided papers, including dimethyl 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate. The core 1,4-dihydropyridine ring with aryl substitution at the 4 position, along with ester substituents at the 3 and 5 positions, is a common feature shared by nifedipine and numerous other calcium channel antagonists. The variations in substituents around this core structure contribute to differences in pharmacological properties, such as potency and duration of action. [, , ]

Nicardipine

  • Compound Description: Nicardipine, similar to nifedipine, is a dihydropyridine calcium channel blocker utilized for treating hypertension and angina. It shares the same core dihydropyridine structure as nifedipine but differs in the substituents. Notably, nicardipine has a 2-(N-benzyl-N-methylamino)ethyl ester group at the 3-position of the dihydropyridine ring, which contributes to its pharmacokinetic profile, including a longer duration of action compared to nifedipine. [, , , , , ]

(S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride [(S)-(+)-1]

  • Compound Description: This compound is an optically active dihydropyridine calcium channel antagonist. Research indicates that the (S)-(+)-enantiomer is the more pharmacologically active form, demonstrating greater potency in reducing blood pressure in spontaneously hypertensive rats and higher affinity for calcium channels compared to its enantiomeric counterpart. [, ]

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (Manidipine)

  • Compound Description: Manidipine is another dihydropyridine calcium channel blocker known for its long-lasting antihypertensive effects. Similar to the previous compound, manidipine also exhibits stereoselectivity in its action, with the (S)-(+)-enantiomer being the more potent form. []

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

  • Compound Description: NKY-722 is a water-soluble dihydropyridine calcium channel antagonist that exhibits potent and long-lasting antihypertensive effects. Its water solubility stems from the dihydrochloride salt form, making it suitable for intravenous administration. [, , , ]

Methyl Pentyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Compound Description: MN9202 is a dihydropyridine calcium channel antagonist investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury and for its potential in treating hypercholesterolemia. [, ]

2-Methoxyethyl (E)-3-Phenyl-2-propen-1-yl (±)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

  • Compound Description: FRC-8653 is a novel dihydropyridine derivative that acts as a calcium channel antagonist, demonstrating slow-onset and long-lasting vasorelaxant effects in vitro and ex vivo. [, ]

Properties

Product Name

dimethyl 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H22F3NO5

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C24H22F3NO5/c1-4-33-18-10-8-15(9-11-18)21-19(22(29)31-2)13-28(14-20(21)23(30)32-3)17-7-5-6-16(12-17)24(25,26)27/h5-14,21H,4H2,1-3H3

InChI Key

CSAJXRRRAPGPGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.